molecular formula C14H12O2 B1649831 5-Acenaphtheneacetic acid CAS No. 10556-23-7

5-Acenaphtheneacetic acid

Cat. No.: B1649831
CAS No.: 10556-23-7
M. Wt: 212.24 g/mol
InChI Key: SDZPEUVJBKVXJD-UHFFFAOYSA-N
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Description

5-Acenaphtheneacetic acid is a polycyclic aromatic compound featuring an acetic acid side chain attached to the acenaphthene ring system. First synthesized by Richter in 1953 via condensation reactions, this compound has been studied for its unique electronic and steric properties, which derive from the conjugation of the acenaphthene core with the carboxylic acid group . The compound’s applications span organic synthesis, coordination chemistry (e.g., as a ligand precursor), and environmental analysis, where its derivatives serve as standards .

Properties

CAS No.

10556-23-7

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)acetic acid

InChI

InChI=1S/C14H12O2/c15-13(16)8-11-7-6-10-5-4-9-2-1-3-12(11)14(9)10/h1-3,6-7H,4-5,8H2,(H,15,16)

InChI Key

SDZPEUVJBKVXJD-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CC(=O)O

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CC(=O)O

Other CAS No.

10556-23-7

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Acenaphthene derivatives undergo oxidation to form carboxylic acids or anhydrides. For example:

  • 5-Acetylacenaphthene reacts with alkaline hypochlorite to yield 5-acenaphtenecarboxylic acid via cleavage of chloroform (see equation below) :
    5-Acetylacenaphthene+NaOCl5-Acenaphtenecarboxylic Acid+CHCl3\text{5-Acetylacenaphthene} + \text{NaOCl} \rightarrow \text{5-Acenaphtenecarboxylic Acid} + \text{CHCl}_3
    This reaction is quantitative and exothermic.

  • Catalytic oxidation of acenaphthene derivatives in acetic acid with Mn/Co bromide catalysts produces naphthalic anhydride (primary product with Mn) or acenaphthene quinone (primary product with Co) . For 5-substituted derivatives, similar pathways may dominate.

Catalyst Primary Product Yield Conditions
MnBr₂Naphthalic anhydride65–70%Acetic acid, 80–100°C
CoBr₂Acenaphthene quinone55–60%Acetic acid, 60–80°C

Nitration and Reduction

Nitration of acenaphthene derivatives occurs at the 5-position due to electron-rich aromaticity:

  • 5-Nitroacenaphthene forms in 75–85% yield using HNO₃ in glacial acetic acid or H₂SO₄ . Subsequent oxidation yields 4-nitronaphthalic anhydride .

  • Reduction of nitro derivatives (e.g., with H₂/Pd) produces 4,5-diaminoacenaphthene , a precursor for further functionalization .

Reactions with Nucleophiles

Acenaphthenequinones react with nucleophiles at the carbonyl groups :

  • Amines : Form Schiff bases or amides.

  • Active methylene compounds : Undergo condensation (e.g., Knoevenagel reactions).

  • Grignard reagents : Add to the carbonyl, forming tertiary alcohols.

For 5-Acenaphtheneacetic acid, analogous reactivity at the acetic acid moiety is expected, with potential for esterification, amidation, or decarboxylation under acidic/basic conditions.

Thermochemical Stability

While direct data for 5-Acenaphtheneacetic acid is unavailable, acetic acid derivatives generally exhibit moderate thermal stability. The enthalpy of formation for acetic acid is well-documented (ΔHf=484.5kJ/mol\Delta H_f^\circ = -484.5 \, \text{kJ/mol}) , suggesting similar thermodynamic behavior for its acenaphthene-substituted analog.

Key Challenges and Gaps

  • No direct references to 5-Acenaphtheneacetic acid were found in the reviewed literature.

  • Predictions rely on analogies to 5-acenaphtenecarboxylic acid and other derivatives.

  • Experimental validation is critical for confirming reaction pathways and yields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 5-acenaphtheneacetic acid, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis & Reactivity Applications References
5-Acenaphtheneacetic acid C₁₄H₁₂O₂* ~212.24 Acetic acid side chain Synthesized via condensation; reactive in carboxylation and ligand formation Ligand precursors, environmental standards
Acenaphthene-5-carboxylic acid C₁₃H₁₀O₂ 198.22 Direct carboxylic acid Carboxylation of acenaphthene; forms stable salts with metals Coordination chemistry, polymer additives
5-Nitroacenaphthene C₁₂H₉NO₂ 199.20 Nitro group (-NO₂) Electrophilic nitration; undergoes reduction to amines Intermediate in dye synthesis, explosive precursors
5-Aminoacenaphthene C₁₂H₁₁N 169.23 Amino group (-NH₂) Reduction of nitro derivatives; participates in diazotization Pharmaceutical intermediates, fluorescent probes
5-Methylbenzo[c]phenanthrene C₁₉H₁₄ 242.31 Methyl group (-CH₃) Friedel-Crafts alkylation; inert in electrophilic substitution Environmental pollutant analysis, carcinogenicity studies

*Note: Molecular formula inferred from structural analogs in .

Key Differences:

Substituent Effects: Electron-Withdrawing Groups: The acetic acid side chain in 5-acenaphtheneacetic acid enhances acidity (pKa ~4–5) and metal-binding capacity compared to 5-aminoacenaphthene (basic, pKa ~10–11) . Nitro vs. Amino Groups: 5-Nitroacenaphthene’s nitro group increases electrophilicity, enabling reductions to amines, whereas the amino group in 5-aminoacenaphthene facilitates nucleophilic reactions .

Synthetic Utility: 5-Acenaphtheneacetic acid and its carboxylic acid analog are pivotal in synthesizing iridium-based dyes for solar cells, as their carboxyl groups stabilize metal complexes . 5-Nitroacenaphthene’s nitro group is critical for preparing explosive precursors, while 5-aminoacenaphthene is used in bioactive molecule synthesis .

Environmental Relevance :

  • Methylated analogs like 5-methylbenzo[c]phenanthrene are persistent environmental pollutants, whereas 5-acenaphtheneacetic acid derivatives (e.g., deuterated standards) are employed in analytical calibration .

Research Findings and Data

  • Stability : 5-Acenaphtheneacetic acid exhibits moderate thermal stability (decomposes above 200°C), outperforming nitro derivatives, which are prone to explosive decomposition .
  • Solubility: The acetic acid side chain improves solubility in polar solvents (e.g., methanol, DMF) compared to nonpolar methyl or nitro derivatives .
  • Commercial Availability : 5-Acenaphtheneacetic acid derivatives are supplied by at least five manufacturers, indicating broader industrial use than 5-nitroacenaphthene (1 supplier) .

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